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molecular formula C28H30O2 B8636779 Epoxide resin

Epoxide resin

Cat. No. B8636779
M. Wt: 398.5 g/mol
InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562844B2

Procedure details

To PNP resin (23a) (0.5 g, 0.77 mmol/g loading) at room temperature was added allylamine (125 μL, 1.67 mmol) in 2 mL of DMF. The resin was shaken overnight and then filtered. It was sequentially washed with DMF and DCM. After being dried in vacuo, the olefin resin (24a, 100 mg) was treated with mCPBA (80%, 72 mg, 0.355 mmol) in DCM for 16 hrs. The reaction mixture was filtered, and the resin was washed with DCM. Epoxide resin 12a was provided upon drying in vacuo. See FIG. 25.
[Compound]
Name
resin ( 23a )
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](N)[CH:2]=[CH2:3].[CH:5]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]([C:12]([O:14]O)=O)[CH:6]=1.[CH3:16]N([CH:19]=[O:20])C>C(Cl)Cl>[CH2:3]=[CH:2][C:1]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[CH2:3]=[CH:2][C:1]1[CH:9]=[CH:8][C:7]([CH:6]=[CH2:5])=[CH:12][CH:16]=1.[CH2:19]1[O:20][CH:1]1[CH2:2][O:14][CH2:12][C:7]1[CH:6]=[CH:5][CH:10]=[CH:9][CH:8]=1 |f:4.5.6|

Inputs

Step One
Name
resin ( 23a )
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
125 μL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
olefin
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
72 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resin was shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
It was sequentially washed with DMF and DCM
CUSTOM
Type
CUSTOM
Details
After being dried in vacuo
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the resin was washed with DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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